(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 97804-50-7
VCID: VC21159677
InChI: InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1
SMILES: CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione

CAS No.: 97804-50-7

Cat. No.: VC21159677

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione - 97804-50-7

CAS No. 97804-50-7
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione
Standard InChI InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1
Standard InChI Key NELNWZJOZOSDFH-YBFQDZRDSA-N
Isomeric SMILES C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)C4=CC=CC=C4C2=O)C=C3
SMILES CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3
Canonical SMILES CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3

Chemical Identity and Properties

Nomenclature and Identification

The primary chemical entity under examination possesses multiple nomenclature designations due to its complex structure. Its systematic IUPAC name is (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione, indicating its specific stereochemistry with relative configuration noted by the "rel" descriptor . This compound is uniquely identified by the CAS Registry Number 97804-50-7, which serves as its definitive identifier in chemical databases and literature . The compound can also be referenced by alternative systematic names, including (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione, which describes the same molecular structure using a different naming convention .

PropertyValueSource
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Physical StateNot explicitly specified-
Standard Purity±97%
Storage ConditionsDesiccated, Room temperature
InChIInChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1
InChIKeyNELNWZJOZOSDFH-YBFQDZRDSA-N
SMILESC[C@@]12[C@H]3CC@@HC=C3

This compound contains two carbonyl functional groups as indicated by its molecular formula and name (9,10-dione), which likely impart specific reactivity patterns and chemical behavior . The stereochemistry is precisely defined with four stereogenic centers at positions 1R, 4S, 4aR, and 9aS, creating a specific three-dimensional arrangement that is crucial to understanding its biological activity and chemical reactivity .

Structural Characteristics

Molecular Structure and Stereochemistry

The compound (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione possesses a complex polycyclic structure with specific stereochemistry that defines its three-dimensional configuration . The core of this molecule consists of a tetracyclic system that includes an anthracene-like framework modified by additional bridges and functional groups . The "rel" descriptor in the name indicates that the stereochemistry is provided in relative terms rather than absolute configuration, meaning the entire structure could be mirrored while maintaining the same relative stereochemical relationships .

The structure also features two carbonyl groups at positions 9 and 10, forming a dione system that likely serves as a reactive center for potential chemical transformations or biological interactions . The bridged structure indicated by the "1,4-methano" portion of the name creates a rigid framework that locks the molecule into a specific conformation, potentially enhancing its selectivity for biological targets if applicable .

Structural Representation

The structural representation of this compound can be visualized through its SMILES notation: C[C@@]12[C@H]3CC@@HC=C3 . This notation encodes the complete structural information, including stereochemistry, into a linear string format that can be interpreted by chemical software to recreate the molecule's three-dimensional structure.

Alternatively, the InChI string provides another standardized representation: InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1 . This representation encodes the atomic connectivity, hydrogen placement, stereochemistry, and other structural features in a hierarchical manner that allows for precise identification of the compound.

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